

Amezalpat: A Targeted Approach to Disrupting Cancer Metabolism Through Fatty Acid Oxidation Inhibition

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Compound of Interest

Compound Name: Amezalpat

Cat. No.: B15542254

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amezalpat (TPST-1120) is a first-in-class, oral, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPAR α). By competitively inhibiting PPAR α , **Amezalpat** disrupts the transcriptional activation of genes essential for fatty acid oxidation (FAO), a key metabolic pathway that various cancers exploit to fuel their growth, proliferation, and survival. This technical guide provides a comprehensive overview of **Amezalpat**'s mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers and drug development professionals in understanding and potentially investigating the therapeutic utility of targeting FAO with **Amezalpat**.

Introduction: The Role of Fatty Acid Oxidation in Cancer

Metabolic reprogramming is a hallmark of cancer. While aerobic glycolysis, the Warburg effect, has been a central focus of cancer metabolism research, the importance of fatty acid oxidation (FAO) has gained significant recognition. FAO is a catabolic process that breaks down fatty acids to produce ATP and NADPH, providing a crucial energy source and reducing equivalents

for cancer cells, particularly under conditions of metabolic stress such as hypoxia or glucose deprivation.[1]

Many aggressive tumors upregulate FAO to meet their high bioenergetic and biosynthetic demands.[2] This metabolic adaptation is regulated by a network of transcription factors, with Peroxisome Proliferator-Activated Receptor alpha (PPAR α) playing a central role.[3] PPAR α , upon activation by fatty acid ligands, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating the expression of proteins involved in fatty acid uptake, transport, and oxidation.[4] Key among these target genes is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial FAO.[5]

Amezalpat (TPST-1120): A Selective PPAR α Antagonist

Amezalpat is a potent and selective competitive antagonist of human PPAR α , with a half-maximal inhibitory concentration (IC₅₀) of 0.04 μ M.[6][7] Its selectivity for PPAR α is over 250-fold higher than for other PPAR isoforms (PPAR β/δ and PPAR γ).[6] By binding to PPAR α , **Amezalpat** prevents the conformational changes necessary for coactivator recruitment and subsequent gene transcription, effectively blocking the FAO pathway at the transcriptional level.[8]

Mechanism of Action

Amezalpat's primary mechanism of action is the inhibition of PPAR α -mediated transcription of FAO-related genes. This leads to a reduction in the cancer cell's ability to utilize fatty acids as an energy source. Preclinical studies have shown that this disruption of tumor cell metabolism can lead to direct cytotoxic effects.[1]

Furthermore, **Amezalpat**'s impact extends to the tumor microenvironment (TME). Tumor-infiltrating immune cells, such as regulatory T cells (Tregs) and M2-polarized tumor-associated macrophages (TAMs), are also reliant on FAO for their immunosuppressive functions. By inhibiting FAO, **Amezalpat** can modulate the TME, potentially shifting it towards a more anti-tumorigenic state.[8]

Quantitative Data

The following tables summarize the key quantitative data available for **Amezalpat**, from its in vitro potency to its clinical efficacy in combination therapy for hepatocellular carcinoma (HCC).

Table 1: In Vitro Potency of **Amezalpat**

Parameter	Value	Reference
IC50 (human PPAR α)	0.04 μ M	[6] [7]
Selectivity vs. PPAR β/δ and PPAR γ	>250-fold	[6]

Table 2: Clinical Efficacy of **Amezalpat** in Combination with Atezolizumab and Bevacizumab in First-Line Unresectable or Metastatic Hepatocellular Carcinoma (MORPHEUS-LIVER trial)

Data cutoff: February 14, 2024

Endpoint	Amezalpat + Atezolizumab + Bevacizumab (n=40)	Atezolizumab + Bevacizumab (n=30)	Reference
Median Overall Survival (OS)	21 months	15 months	[9] [10] [11]
Hazard Ratio (HR) for OS	0.65	-	[9] [11] [12]
Confirmed Objective Response Rate (ORR)	30%	13.3%	[9] [12]
Median Progression-Free Survival (PFS)	7.0 months	4.27 months	[13]

Table 3: Objective Response Rate in Key Subpopulations (MORPHEUS-LIVER trial)

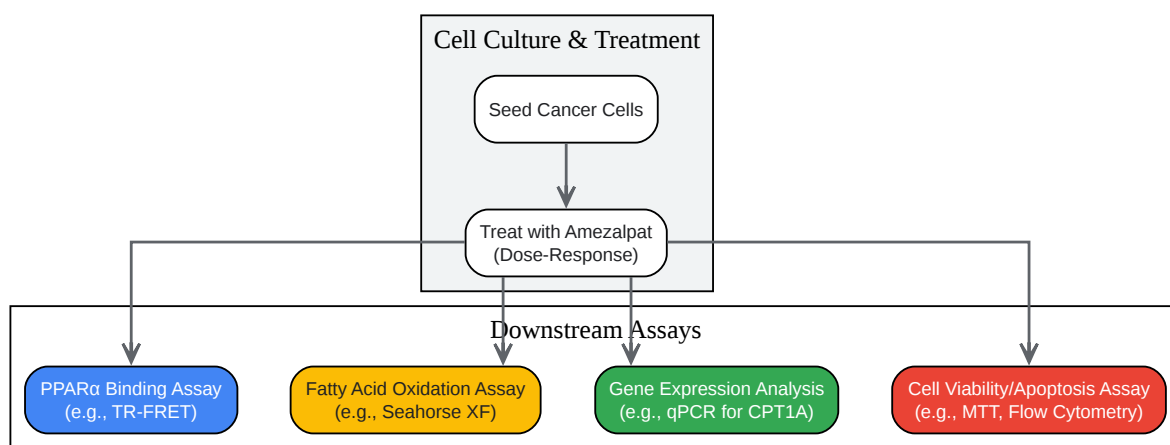
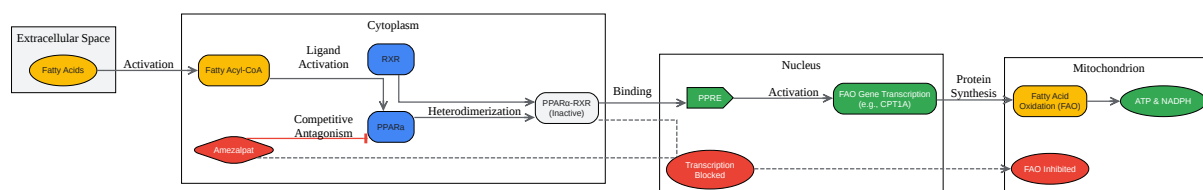
Data cutoff: April 20, 2023

Subpopulation	Amezalpat + Atezolizumab + Bevacizumab	Atezolizumab + Bevacizumab	Reference
PD-L1 Negative Tumors	27%	7%	[12] [14]
β -catenin Activating Mutations	43%	Not Reported	[12]

Signaling Pathways and Experimental Workflows

Amezalpat's Inhibition of the PPAR α -Mediated Fatty Acid Oxidation Pathway

The following diagram illustrates the signaling pathway through which **Amezalpat** exerts its inhibitory effect on fatty acid oxidation.



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